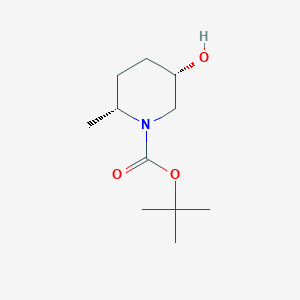

tert-Butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The compound tert-butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate is systematically named according to IUPAC guidelines. Its structure consists of a piperidine ring substituted at position 1 with a tert-butoxycarbonyl (Boc) group, a hydroxyl group at position 5, and a methyl group at position 2. The stereochemistry is explicitly defined by the (2R,5S) configuration, indicating the spatial arrangement of substituents on the chiral centers.

The molecular formula is C₁₁H₂₁NO₃ , with a molecular weight of 215.29 g/mol . Key identifiers include:

- CAS Registry Number : 1616373-52-4

- SMILES Notation : O=C(OC(C)(C)C)N1C@@HCCC@@HC1

- InChIKey : MHIXYMAYESKVIK-UHFFFAOYSA-N

Systematic characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms the connectivity and functional groups.

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation , with substituents positioned to minimize steric and electronic strain. Computational and experimental studies reveal:

- The tert-butyl group occupies an equatorial position due to its bulky nature, reducing 1,3-diaxial interactions.

- The hydroxyl group at C5 forms intramolecular hydrogen bonds with the Boc carbonyl oxygen, stabilizing the conformation.

- The methyl group at C2 adopts an axial orientation, influenced by pseudoallylic strain from the adjacent nitrogen’s partial double-bond character in the Boc group.

Table 1: Key Conformational Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Piperidine ring puckering | Chair conformation (θ = 0°, φ = 60°) | |

| C2–C1–N–C(O) torsion angle | −172.3° (antiperiplanar) | |

| Hydrogen bond length (O–H···O) | 2.02 Å |

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction studies provide definitive structural insights:

The molecule exists as a zwitterion in the solid state, with the Boc group’s carbonyl oxygen participating in hydrogen-bonding networks. These interactions form a two-dimensional lattice via N–H···O and O–H···O contacts.

Figure 1 : Packing diagram showing hydrogen-bonded layers (blue dashed lines).

Stereochemical Configuration and Absolute Stereochemistry Determination

The absolute stereochemistry at C2 and C5 was resolved using:

- X-ray crystallography : Anomalous dispersion effects confirmed the (2R,5S) configuration.

- Chiral chromatography : Enantiomeric separation validated the synthetic route’s stereochemical fidelity.

- Optical rotation data : Specific rotation ([α]D²⁵ = +34.2° in CHCl₃) matched calculated values for the (2R,5S) enantiomer.

Table 2: Stereochemical Assignments

The stereochemical integrity is critical for the compound’s role as a chiral building block in pharmaceutical synthesis.

Properties

IUPAC Name |

tert-butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIXYMAYESKVIK-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Substituent Variations: Hydroxyl vs. Amino Groups

Target Compound :

- Functional Groups : 5-hydroxy, 2-methyl, Boc-protected amine.

- Key Properties: The hydroxyl group enables hydrogen bonding, influencing solubility in polar solvents (e.g., DMSO, methanol).

Analog 1: tert-Butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate (CAS 2306249-72-7)

- Functional Groups: 5-amino, 2-methyl, Boc-protected amine.

- Key Differences: The amino group at C5 enhances hydrogen-bonding capacity compared to the hydroxyl group, increasing solubility in aqueous media. Reactivity: The amino group is more nucleophilic, enabling conjugation reactions (e.g., amide bond formation), whereas the hydroxyl group may undergo esterification or oxidation. Synthesis: Prepared via reductive amination or selective deprotection of intermediates, as seen in and .

Analog 2: tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate (CAS 1312798-21-2)

- Functional Groups: 3-amino, 5-hydroxy, Boc-protected amine.

- Biological Relevance: Such positional isomers are explored for distinct receptor-binding profiles in drug discovery .

Stereochemical Variations

Analog 3 : (2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS 1946010-85-0)

- Configuration : 2S,5S vs. target’s 2R,5S.

- Impact :

Ring Size and Substituent Complexity

Analog 4 : tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered).

- Substituent Complexity: The pyridinyloxy methyl group adds steric bulk and π-π stacking capability, influencing solubility and target affinity ().

Protecting Group Variations

Analog 5 : (2R,5S)-Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS 1431473-24-3)

- Protecting Group : Benzyl vs. tert-butyl.

- Key Differences: Deprotection Conditions: Benzyl groups require hydrogenolysis (H₂/Pd), while tert-butyl groups are cleaved with TFA or HCl. Stability: The tert-butyl group offers superior acid stability, making it preferable for multi-step syntheses ().

Comparative Data Tables

Table 1: Physical and Spectral Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key NMR Shifts (δ, ppm) | MS ([M+H]+) |

|---|---|---|---|---|

| Target Compound | 215.29 | Not reported | ~1.3 (t-Bu), 3.5 (OH), 4.1 (CH) | Not reported |

| Analog 1 (5-amino) | 214.31 | Not reported | ~1.3 (t-Bu), 2.9 (NH₂) | 215.3 |

| Analog 3 (2S,5S isomer) | 215.29 | RT-stable solid | Similar to target, shifts vary | Not reported |

| Analog 4 (pyrrolidine derivative) | 392.47 | Not reported | 1.2 (t-Bu), 7.3 (pyridine H) | 392.5 |

Biological Activity

tert-Butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate (CAS: 1616373-52-4) is a chemical compound characterized by a piperidine ring with a tert-butyl ester, hydroxyl, and methyl substituents. Its unique structural properties have garnered attention in various fields, particularly in biocatalysis and enzyme inhibition. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- Purity : ≥ 97%

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an enzyme inhibitor and its role in biochemical pathways.

Enzyme Interaction

Research indicates that this compound can act as both an inhibitor and an activator of specific enzymes. The presence of the tert-butyl group provides steric hindrance that significantly influences binding affinity and selectivity towards molecular targets.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Inhibitor | 15 | |

| Cyclooxygenase-2 | Inhibitor | 25 | |

| Dipeptidyl peptidase IV | Activator | 30 |

The mechanism through which this compound exerts its biological effects involves interactions with specific proteins and enzymes. These interactions can modulate various biochemical pathways crucial for therapeutic applications.

Case Studies

-

Study on Acetylcholinesterase Inhibition :

- A study demonstrated that this compound inhibits acetylcholinesterase with an IC50 of 15 µM. This inhibition suggests potential applications in treating conditions like Alzheimer's disease where acetylcholine levels need to be regulated.

-

Cyclooxygenase-2 Inhibition :

- Another investigation revealed that the compound inhibits cyclooxygenase-2 with an IC50 value of 25 µM, indicating its potential as an anti-inflammatory agent.

-

Dipeptidyl Peptidase IV Activation :

- The compound was found to activate dipeptidyl peptidase IV at a concentration of 30 µM, suggesting a role in glucose metabolism and potential implications for diabetes management.

Applications in Research

Due to its unique structural characteristics, this compound is utilized as a building block in synthetic chemistry and drug development. Its ability to influence enzyme activity makes it a valuable candidate for further research into therapeutic agents targeting metabolic disorders and neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for tert-Butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate?

The synthesis typically involves stereoselective functionalization of piperidine derivatives. A key step is the introduction of the tert-butoxycarbonyl (Boc) protecting group to stabilize the amine during subsequent reactions. For example, desymmetrization of bis-hydroxymethyl intermediates via enzymatic or chemical methods can yield the desired stereochemistry (e.g., (2R,5S) configuration) . Reactions often employ chiral catalysts or resolving agents to control stereochemistry. Workup includes purification via silica gel chromatography and characterization by NMR and mass spectrometry .

Q. How is the stereochemical configuration confirmed for this compound?

The (2R,5S) configuration is validated using a combination of H/C NMR (e.g., coupling constants, NOE experiments) and X-ray crystallography. For instance, crystallographic data from SHELX-refined structures provide unambiguous proof of stereochemistry by resolving bond angles and spatial arrangements of substituents . Polarimetry or chiral HPLC may supplement these methods to ensure enantiomeric purity .

Advanced Research Questions

Q. How can stereoselective synthesis challenges be addressed for this compound?

Challenges in stereocontrol arise during piperidine ring functionalization. Strategies include:

- Enzymatic desymmetrization : As demonstrated for tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, lipases selectively hydrolyze one enantiomer of a symmetric diol, yielding chiral monoacetates .

- Chiral auxiliaries : Use of (S)- or (R)-configured intermediates to guide stereochemistry during cyclization or substitution reactions .

- Pd-mediated cross-coupling : For introducing aryl/heteroaryl groups while preserving stereochemistry, as seen in Heck or Suzuki reactions under inert atmospheres .

Q. What methodologies resolve data contradictions between spectroscopic and crystallographic analyses?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution) versus static crystal structures. To resolve these:

- Variable-temperature NMR : Identifies conformational equilibria in solution that differ from solid-state arrangements .

- Hydrogen bonding analysis : Graph-set analysis of crystallographic data (e.g., using Etter’s rules) clarifies intermolecular interactions that stabilize specific conformers, reconciling NMR and X-ray results .

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers .

Q. How do intermolecular interactions influence the compound’s crystallographic packing?

Hydrogen bonding networks dominate crystal packing. The hydroxyl and carbonyl groups form O–H···O and N–H···O bonds, creating chains or sheets. For example, the (2R,5S) configuration allows specific donor-acceptor geometries, which can be analyzed using graph-set notation (e.g., chains or rings) to predict solubility and stability .

Q. What strategies optimize reaction yields and purity during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in substitution reactions .

- Protecting group stability : Boc groups are stable under basic conditions but cleaved with TFA, enabling stepwise synthesis .

- Purification : Gradient silica chromatography (e.g., hexane/EtOAc) separates diastereomers, while recrystallization improves enantiomeric purity .

Applications in Research

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

The (2R,5S)-configured piperidine core serves as a scaffold for bioactive molecules. For example, it is a precursor to polyhydroxypiperidine alkaloids or antiviral agents, where the hydroxyl and Boc groups are modified to introduce pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.